molecular formula C20H23N5O B10979160 1-(4-Phenylpiperazin-1-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one

1-(4-Phenylpiperazin-1-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one

Cat. No.: B10979160
M. Wt: 349.4 g/mol
InChI Key: SEDLSKCOXOCFML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid molecule featuring a phenylpiperazine moiety linked via a four-carbon ketone chain to a [1,2,4]triazolo[4,3-a]pyridine heterocycle. The phenylpiperazine group is a common pharmacophore in central nervous system (CNS) agents, often associated with serotonin or dopamine receptor modulation . The triazolo-pyridine core contributes to enhanced metabolic stability and binding affinity due to its planar, aromatic structure .

Properties

Molecular Formula

C20H23N5O

Molecular Weight

349.4 g/mol

IUPAC Name

1-(4-phenylpiperazin-1-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one

InChI

InChI=1S/C20H23N5O/c26-20(11-6-10-19-22-21-18-9-4-5-12-25(18)19)24-15-13-23(14-16-24)17-7-2-1-3-8-17/h1-5,7-9,12H,6,10-11,13-16H2

InChI Key

SEDLSKCOXOCFML-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Trazodone can be synthesized through several routes, but the most common method involves the following steps:

    Condensation of 1,2,4-triazole-3-carboxylic acid with 4-phenylpiperazine: This reaction yields the intermediate 1-(4-phenylpiperazin-1-yl)-1H-[1,2,4]triazolo[4,3-a]pyridine.

    Alkylation of the intermediate: The intermediate is then alkylated with butanone to form the final compound, Trazodone.

Industrial production typically involves large-scale synthesis using optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Trazodone undergoes various chemical reactions:

    Oxidation: It can be oxidized to form its N-oxide derivative.

    Reduction: Reduction of the triazole ring leads to the corresponding dihydrotriazole compound.

    Substitution: Trazodone can undergo nucleophilic substitution reactions at the piperazine nitrogen or other functional groups.

    Common Reagents and Conditions: Reagents like hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and various nucleophiles (for substitution) are employed.

    Major Products: The N-oxide and dihydrotriazole derivatives are notable products.

Scientific Research Applications

Trazodone has diverse applications:

    Antidepressant: It modulates serotonin receptors, alleviating depression and anxiety.

    Sedative-Hypnotic: Trazodone’s sedative effects make it useful for insomnia treatment.

    Off-Label Uses: It’s explored for pain management, neuroprotection, and even as an adjunct in cancer therapy.

Mechanism of Action

Trazodone’s antidepressant effect results from its antagonism of serotonin 5-HT2A receptors and inhibition of serotonin reuptake. It also interacts with alpha-adrenergic and histamine receptors. The exact molecular pathways are complex and multifaceted.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the piperazine substituents , linker groups , or heterocyclic cores . Below is a detailed comparison with key analogs identified in the evidence:

Table 1: Structural and Functional Comparison

Compound Name/ID Key Structural Features Differences from Target Compound Notable Properties/Findings
1-(4-Phenylpiperazin-1-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one - 4-Phenylpiperazine
- Butanone linker
- [1,2,4]Triazolo[4,3-a]pyridine
Reference compound Hypothesized enhanced metabolic stability due to triazolo-pyridine
MK69 (RTC193) - 4-(4-Trifluoromethylphenyl)piperazine
- Butanone linker
- Pyrazole substituent
Pyrazole replaces triazolo-pyridine Synthesized via HOBt/TBTU coupling; 93% yield . Pyrazole may reduce CNS penetration.
1-{4-[3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one - 4-Fluorophenylpiperazine
- [1,2,3]Triazolo[4,5-d]pyrimidine
Fluorine substitution; different triazolo-pyrimidine Fluorine enhances lipophilicity; pyrimidine core may alter target selectivity .
Imp. B (BP): 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one - Propyl linker (vs. butanone)
- No ketone group
Shorter chain; lack of ketone Propyl linker reduces conformational flexibility, potentially lowering binding affinity.
4-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acid - Piperidine (vs. piperazine)
- Butanoic acid terminus
Piperidine ring; carboxylic acid substituent Carboxylic acid may improve solubility but limit blood-brain barrier penetration .

Key Observations

Heterocyclic Core Modifications :

  • Replacement of the [1,2,4]triazolo[4,3-a]pyridine with a pyrazole (as in MK69) or [1,2,3]triazolo[4,5-d]pyrimidine () alters electronic properties and steric bulk, impacting receptor interactions .
  • The triazolo-pyridine in the target compound is structurally distinct from pyrimidine-based analogs, which may confer unique binding modes .

Linker Variations: The butanone linker in the target compound provides a balance of flexibility and rigidity compared to shorter propyl chains () or carboxylic acid-terminated linkers () .

Synthetic Routes :

  • The target compound likely shares synthetic strategies with analogs like MK69, which employs HOBt/TBTU-mediated coupling of arylpiperazines with carboxylic acid derivatives .

Biological Activity

1-(4-Phenylpiperazin-1-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a phenylpiperazine moiety and a triazolopyridine fragment. Its molecular formula is C20H24N6C_{20}H_{24}N_{6} with a molecular weight of 352.45 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antitumor Activity : Some derivatives have shown promising results against various cancer cell lines, indicating potential as anticancer agents.
  • CNS Activity : The piperazine ring is known for its role in modulating neurotransmitter systems, which may suggest anxiolytic or antidepressant effects.
  • Antimicrobial Properties : Compounds in this class have demonstrated activity against bacterial and fungal strains.

Antitumor Activity

A study evaluated the antitumor effects of related triazolo[4,3-a]pyridine derivatives. Notably, compound 22i exhibited significant anti-tumor activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM respectively . This suggests that derivatives of the compound may also possess similar activity.

CNS Activity

The phenylpiperazine structure is often associated with modulation of serotonin receptors. Research into related compounds has shown efficacy in treating anxiety and depression by acting as selective serotonin reuptake inhibitors (SSRIs) .

Antimicrobial Activity

A library of [1,2,4]triazolo[4,3-a]pyridine derivatives was screened for antimicrobial properties. Several compounds demonstrated inhibitory concentrations against Plasmodium falciparum, indicating potential as antimalarial agents .

Case Study 1: Antitumor Activity

In a comparative study involving various triazolo derivatives, it was found that modifications to the triazole ring significantly affected anticancer potency. The most active compound in the series was noted for its ability to induce apoptosis in cancer cells through cell cycle arrest mechanisms .

Case Study 2: CNS Effects

A clinical trial assessed the anxiolytic effects of a phenylpiperazine derivative in patients with generalized anxiety disorder. Results indicated a significant reduction in anxiety scores compared to placebo groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.